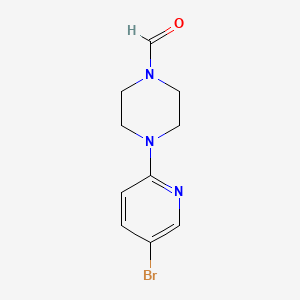
5,5-Dimethoxypent-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,5-Dimethoxypent-1-yne is an organic compound with the molecular formula C7H12O2 It is a derivative of pentyne, characterized by the presence of two methoxy groups attached to the first carbon atom and a triple bond between the fourth and fifth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
5,5-Dimethoxypent-1-yne can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to this compound through methoxylation.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
5,5-Dimethoxypent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5,5-Dimethoxypent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5,5-Dimethoxypent-1-yne involves its interaction with various molecular targets. The methoxy groups and the triple bond play crucial roles in its reactivity. The compound can undergo nucleophilic attack, leading to the formation of new bonds and subsequent reactions. The pathways involved depend on the specific reaction conditions and the nature of the reactants.
類似化合物との比較
Similar Compounds
1,1-Dimethoxy-2-pentyne: Similar structure but with the triple bond at a different position.
1,1-Dimethoxy-3-pentyne: Another isomer with the triple bond at the third carbon.
1,1-Dimethoxy-5-pentyne: Isomer with the triple bond at the fifth carbon.
Uniqueness
5,5-Dimethoxypent-1-yne is unique due to the specific positioning of the methoxy groups and the triple bond. This configuration imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
5,5-dimethoxypent-1-yne |
InChI |
InChI=1S/C7H12O2/c1-4-5-6-7(8-2)9-3/h1,7H,5-6H2,2-3H3 |
InChIキー |
MEDHMPCCHDGXIJ-UHFFFAOYSA-N |
正規SMILES |
COC(CCC#C)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [5-(4-methoxybenzoyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B8524650.png)












